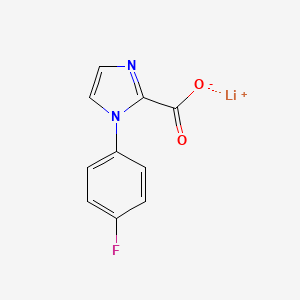
lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate is a chemical compound that features a lithium ion coordinated to a 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate typically involves the reaction of 1-(4-fluorophenyl)-1H-imidazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium(1+) 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate: Unique due to the presence of both lithium and fluorophenyl groups.
Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Lithium(1+) 1-(4-bromophenyl)-1H-imidazole-2-carboxylate: Contains a bromine atom, leading to different reactivity and properties.
Uniqueness
This compound is unique due to the specific combination of lithium and fluorophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H6FLiN2O2 |
|---|---|
Molekulargewicht |
212.1 g/mol |
IUPAC-Name |
lithium;1-(4-fluorophenyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C10H7FN2O2.Li/c11-7-1-3-8(4-2-7)13-6-5-12-9(13)10(14)15;/h1-6H,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
YMIFMFYHNWFMNL-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC(=CC=C1N2C=CN=C2C(=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13494501.png)
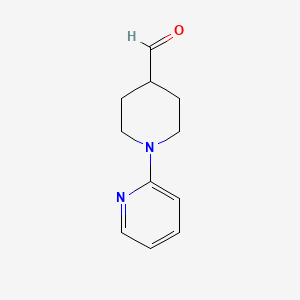

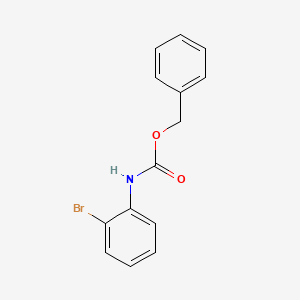
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)
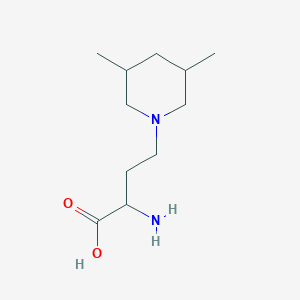
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
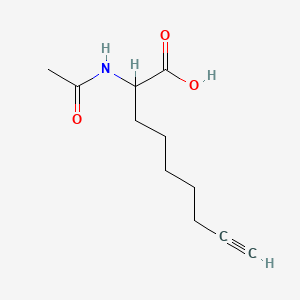
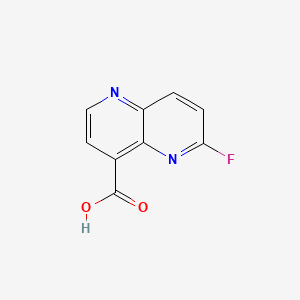
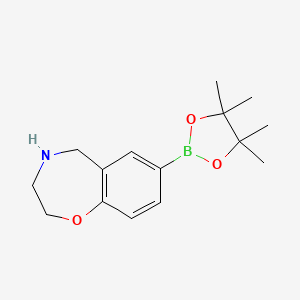
![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)

